molecular formula C19H18O4 B10822316 S,R-Warfarin alcohol CAS No. 40281-79-6

S,R-Warfarin alcohol

Cat. No.: B10822316
CAS No.: 40281-79-6
M. Wt: 310.3 g/mol
InChI Key: ZUJMMGHIYSAEOU-DOMZBBRYSA-N
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Description

S,R-Warfarin alcohol is a metabolite of warfarin, a widely used anticoagulant. Warfarin itself is a racemic mixture of two enantiomers, R-warfarin and S-warfarin. The reduction of these enantiomers results in the formation of this compound. This compound retains some anticoagulant activity and is of interest in pharmacological studies due to its stereospecific properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of S,R-Warfarin alcohol involves the reduction of warfarin. This reduction can be achieved using various reductive agents and conditions. For instance, the reduction of R-warfarin and S-warfarin by human hepatic cytosolic reductases has been studied extensively. The major metabolites formed are 9R,11S-warfarin alcohol for R-warfarin and 9S,11S-warfarin alcohol for S-warfarin .

Industrial Production Methods: Industrial production of this compound typically involves the use of enzymatic reduction processes. Carbonyl reductase-1, aldo-keto reductase-1C3, and other members of the reductase family play significant roles in the stereospecific reduction of warfarin to its alcohol metabolites .

Chemical Reactions Analysis

Types of Reactions: S,R-Warfarin alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized back to warfarin under specific conditions.

    Reduction: Further reduction can lead to the formation of other metabolites.

    Substitution: The hydroxyl group in this compound can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products:

Scientific Research Applications

S,R-Warfarin alcohol has several scientific research applications:

Comparison with Similar Compounds

    R-Warfarin: Another enantiomer of warfarin with different pharmacokinetic properties.

    S-Warfarin: More potent than R-warfarin in anticoagulant activity.

    Warfarin: The racemic mixture of R- and S-warfarin.

Uniqueness: S,R-Warfarin alcohol is unique due to its stereospecific reduction and the retention of some anticoagulant activity. It provides insights into the metabolic pathways and the role of reductases in drug metabolism .

Properties

CAS No.

40281-79-6

Molecular Formula

C19H18O4

Molecular Weight

310.3 g/mol

IUPAC Name

4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one

InChI

InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m1/s1

InChI Key

ZUJMMGHIYSAEOU-DOMZBBRYSA-N

Isomeric SMILES

C[C@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Canonical SMILES

CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O

Origin of Product

United States

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